1-(5-Bromo-2-methoxyphenyl)ethanone
Overview
Description
The compound 1-(5-Bromo-2-methoxyphenyl)ethanone is a brominated aromatic ketone derivative, which is a class of compounds known for their potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. The presence of bromine and methoxy groups on the aromatic ring can significantly influence the chemical reactivity and physical properties of the compound.
Synthesis Analysis
The synthesis of related brominated aromatic ketones typically involves halogenation and acylation reactions. For instance, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, a compound with structural similarities to 1-(5-Bromo-2-methoxyphenyl)ethanone, was achieved through a 7-step procedure starting from a related methanone compound. The key step involved the resolution of an acetic acid derivative by crystallization, leading to optically pure enantiomers . Although the exact synthesis of 1-(5-Bromo-2-methoxyphenyl)ethanone is not detailed in the provided papers, similar synthetic strategies could be employed, such as halogenation of the appropriate phenol followed by acylation with an acyl chloride or anhydride.
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones is characterized by the presence of a carbonyl group attached to an aromatic ring that carries various substituents, including bromine and methoxy groups. The molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using both experimental techniques and theoretical calculations. The geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data . Similar methods could be applied to determine the molecular structure of 1-(5-Bromo-2-methoxyphenyl)ethanone.
Chemical Reactions Analysis
Brominated aromatic ketones can undergo various chemical reactions, including further halogenation, nucleophilic aromatic substitution, and coupling reactions. The bromine atom makes the compound susceptible to nucleophilic attack, which can be exploited in synthetic chemistry to introduce new functional groups or to form carbon-carbon bonds. The methoxy group can also influence the reactivity of the compound by directing electrophilic substitution reactions to the ortho and para positions of the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are influenced by the nature and position of the substituents on the aromatic ring. For example, the crystal structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was determined to be monoclinic with specific cell parameters . The presence of halogen atoms typically increases the density and molecular weight of the compound. The methoxy group can contribute to the solubility of the compound in organic solvents due to its electron-donating and polar nature. Theoretical calculations, such as density functional theory (DFT), can provide insights into the electronic structure, charge distribution, and spectral properties of these compounds .
Scientific Research Applications
1. Crystallography
- Method : A mixture of 1-[5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl]ethanone, hydroxylamine hydrochloride, and pyridine in ethanol was heated at 80° C for 5 hours. The mixture was then cooled to room temperature and quenched with ice-cold water .
- Results : The crystal structure of the compound was determined. The crystal structure is monoclinic, with a = 14.4197 (9) Å, b = 7.5423 (5) Å, c = 14.9602 (9) Å, β = 114.665 (2)°, V = 1478.59 (16) Å .
2. Enzymatic Synthesis
- Method : The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access this important compound. Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was obtained, which could completely convert 100 g/L of the compound .
- Results : The compound was completely converted to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .
3. Traditional Medicine
- Results : The compound has been shown to suppress proinflammatory responses, and is used for treating tumors, aging, fatigue, thrombosis, inflammation, hypertension, prostatic hyperplasia, and other diseases .
4. Synthesis of Lusutrombopag
- Application : “(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol” is the key precursor for the synthesis of Lusutrombopag, a medication used to treat low platelet count. The bioreduction of “1-(3′-bromo-2′-methoxyphenyl)ethanone” offers an attractive method to access this important compound .
- Method : Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (NoCR) was obtained, which showed high catalytic activity and stereoselectivity towards acetophenone derivatives with halogen or methoxy substitution on the benzene ring .
- Results : The compound was completely converted to “(S)-1-(3′-bromo-2′-methoxyphenyl)ethanol” with excellent enantioselectivity (>99% ee) and 77% isolated yield .
Safety And Hazards
properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKBPFOSTPLEKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373705 | |
Record name | 1-(5-bromo-2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxyphenyl)ethanone | |
CAS RN |
16740-73-1 | |
Record name | 1-(5-Bromo-2-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16740-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-bromo-2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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